molecular formula C7H13NO2 B1355033 Ethyl pyrrolidine-3-carboxylate CAS No. 72925-15-6

Ethyl pyrrolidine-3-carboxylate

Cat. No.: B1355033
CAS No.: 72925-15-6
M. Wt: 143.18 g/mol
InChI Key: MPEUOPWWEODARH-UHFFFAOYSA-N
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Description

Ethyl pyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocyclic compounds this compound is characterized by the presence of an ethyl ester group attached to the third carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl pyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place under mild conditions, resulting in the formation of this compound.

Another method involves the esterification of pyrrolidine-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction is carried out under reflux conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Industrial production may also involve the use of advanced purification techniques such as distillation and crystallization to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrolidine-3-carboxylic acid.

    Reduction: Reduction reactions can convert this compound to pyrrolidine-3-methanol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrrolidine-3-carboxylic acid.

    Reduction: Pyrrolidine-3-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Ethyl pyrrolidine-3-carboxylate serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders . Its structural properties can influence receptor interactions, enhancing drug efficacy and specificity . It is also employed in synthesizing drugs targeting the central nervous system.

Chiral Synthesis

Due to its chiral nature, this compound is valuable in asymmetric synthesis, which allows researchers to create enantiomerically pure compounds . Enantiomerically pure compounds are crucial in developing effective drugs with fewer side effects . The enantiomerically pure form acts as a valuable chiral building block in organic synthesis. Its readily available starting material and the presence of a reactive ester group allow for further functionalization through various reactions like alkylation, acylation, and reduction. This versatility makes it a useful precursor for synthesizing diverse chiral molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Biochemical Research

This compound is utilized in studies related to enzyme activity and metabolic pathways, helping scientists understand biological processes and develop new therapeutic strategies . this compound is employed in biochemical research to explore enzyme interactions and metabolic pathways, providing insights into cellular functions . It is also used in studies related to enzyme inhibition and receptor binding.

Material Science

This compound can be used in formulating polymers and other materials, providing unique properties such as improved stability and performance in various applications .

Agricultural Chemistry

It has potential applications in developing agrochemicals, contributing to more effective pest control solutions that are environmentally friendly and sustainable .

Scientific Research

This compound has a wide range of applications in scientific research:

  • Chemistry It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
  • Biology This compound is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to natural substrates.
  • Medicine It serves as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
  • Industry This compound is used in the production of agrochemicals and other fine chemicals.

Biological activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties Preliminary studies suggest that this compound may possess antimicrobial effects against certain pathogens.
  • Neuroprotective Effects There is emerging evidence that this compound could have neuroprotective properties, making it a candidate for treating neurological disorders.
  • Anti-inflammatory Effects Similar compounds have demonstrated anti-inflammatory activity, suggesting that this compound may also exhibit this property.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation The compound can be oxidized to form pyrrolidine-3-carboxylic acid.
  • Reduction Reduction reactions can convert this compound to pyrrolidine-3-methanol.
  • Substitution The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of ethyl pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound interacts with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effect. The exact pathways involved vary depending on the specific biological target.

Comparison with Similar Compounds

Ethyl pyrrolidine-3-carboxylate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Pyrrolidine-3-carboxylic acid: The carboxylic acid form of the compound without the ester group.

    Pyrrolidine-3-methanol: The alcohol derivative obtained through reduction of the ester group.

This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

Ethyl pyrrolidine-3-carboxylate (EPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

EPC is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Its molecular formula is C7H13NO2C_7H_{13}NO_2, with a molecular weight of 143.19 g/mol. The presence of the carboxylate functional group enhances its reactivity and interaction with biological macromolecules.

The biological activity of EPC primarily stems from its ability to mimic natural substrates, allowing it to bind to active sites on enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, including:

  • Enzyme Inhibition : EPC has been shown to act as an enzyme inhibitor, potentially affecting pathways related to metabolism and signaling.
  • Receptor Interaction : The compound may interact with specific receptors, influencing physiological responses.

Biological Activities

Research indicates that EPC exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that EPC may possess antimicrobial effects against certain pathogens.
  • Neuroprotective Effects : There is emerging evidence that EPC could have neuroprotective properties, making it a candidate for treating neurological disorders.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity, suggesting that EPC may also exhibit this property.

Case Studies and Experimental Data

  • Inhibition Studies : In vitro studies have demonstrated that EPC can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to bind effectively to the active sites of enzymes related to neurotransmitter synthesis, which could have implications for neurological health .
  • Comparative Analysis : A comparative study highlighted the differences in biological activity between EPC and its structural analogs. For example:
    Compound NameStructural FeaturesBiological Activity
    Ethyl (S)-pyrrolidine-3-carboxylateChiral center at the 3-positionPotential neuroprotective effects
    Ethyl (R)-pyrrolidine-3-carboxylateChiral center at the 3-positionAntimicrobial properties
    Pyrrolidine-2-carboxylic acidDifferent carboxylic positionAnalgesic activity
  • Therapeutic Applications : Studies are ongoing to explore the potential of EPC in drug discovery. Its structural properties make it a valuable building block for synthesizing new pharmaceuticals targeting various diseases, particularly those affecting the nervous system .

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed for ethyl pyrrolidine-3-carboxylate in academic settings?

this compound is typically synthesized via [3+2]-cycloaddition reactions between ethyl acrylate derivatives and nitroalkenes, followed by catalytic hydrogenation to reduce nitro groups. Alternative routes include reductive amination of ketones with ethyl glycinate derivatives. Reaction optimization often involves adjusting stoichiometry, temperature, and catalysts (e.g., palladium or nickel for hydrogenation). Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry.
  • X-ray crystallography (using programs like SHELX or WinGX) for absolute configuration determination .
  • Mass spectrometry (ESI/HRMS) for molecular weight validation.
  • IR spectroscopy to identify carbonyl (C=O) and ester (C-O) functional groups.

Q. What are the recommended protocols for handling and storing this compound?

Store the compound at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Avoid repeated freeze-thaw cycles, which can degrade ester groups. For solubility, pre-warm solutions to 37°C with sonication. Use inert atmospheres (N₂/Ar) during reactions to minimize oxidation .

Advanced Research Questions

Q. How can diastereoselective synthesis of this compound derivatives be optimized?

Diastereoselectivity is achieved through chiral auxiliaries or asymmetric catalysis. For example, using L-proline-based catalysts in Michael additions can yield enantiomerically enriched products. Solvent polarity (e.g., THF vs. DCM) and temperature gradients (-20°C to RT) significantly influence stereochemical outcomes. Post-reaction analysis via chiral HPLC or NOESY NMR validates enantiomeric excess .

Q. How should researchers address discrepancies between crystallographic and solution-phase NMR data?

Contradictions may arise from dynamic effects (e.g., ring puckering in solution) or solvent interactions. Mitigation strategies include:

  • Variable-temperature NMR to probe conformational flexibility.
  • DFT calculations (e.g., Gaussian or ORCA) to compare theoretical and experimental structures.
  • Cross-validation with rotational spectroscopy or solid-state NMR .

Q. What computational models predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, nucleophilic attack at the carbonyl carbon is influenced by steric hindrance from the pyrrolidine ring. Computational results guide experimental design, such as selecting leaving groups (e.g., Cl vs. OMe) or optimizing solvent polarity .

Q. Data Analysis and Experimental Design

Q. How to design kinetic studies for this compound hydrolysis?

Use pH-stat titrations or UV-Vis spectroscopy (monitoring ester cleavage at 240–260 nm). Vary pH (2–12), temperature (25–60°C), and ionic strength to derive rate constants. Data fitting with Arrhenius or Eyring equations reveals activation parameters. Include control experiments with structurally similar esters to isolate steric/electronic effects .

Q. What strategies validate the purity of this compound in multi-step syntheses?

Combine HPLC-MS (≥95% purity threshold) with elemental analysis (C, H, N within ±0.4% of theoretical values). For chiral purity, use chiral stationary phase HPLC or circular dichroism . Trace solvents are quantified via GC-MS or ¹H NMR with internal standards .

Q. Contradiction Resolution in Structural Studies

Q. How to resolve ambiguities in NOE (Nuclear Overhauser Effect) data for pyrrolidine ring conformers?

Perform MD simulations (e.g., GROMACS) to model ring dynamics. Compare simulated NOE patterns with experimental data. If inconsistencies persist, use residual dipolar coupling (RDC) in aligned media to probe anisotropic interactions .

Q. Why might X-ray and DFT-derived bond lengths differ for this compound?

X-ray data reflect crystal packing forces, while DFT models isolated molecules. Normalize discrepancies by applying Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonds, π-stacking) in the crystal lattice .

Properties

IUPAC Name

ethyl pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEUOPWWEODARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601001734
Record name Ethyl pyrrolidine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81049-27-6, 81049-29-8, 72925-15-6
Record name (+)-Ethyl 3-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81049-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Ethyl 3-pyrrolidinecarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=81049-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl pyrrolidine-3-carboxylate
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Record name Ethyl pyrrolidine-3-carboxylate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Thionyl chloride (5 mL) was added to a cold (0° C.) stirred solution of pyrrolidine-3-carboxylicacid (500 mg, 4.34 mmol) in EtOH (25 mL) and continued stirring at 80° C. for 12-16 h. The reaction mixture was concentrated under reduced pressure to afford 600 mg (crude) of ethyl pyrrolidine-3-carboxylate, which was used as such in the next step without purification.
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5 mL
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500 mg
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25 mL
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Synthesis routes and methods III

Procedure details

Palladium hydroxide on carbon (10% by weight, 32 g) was added to a solution of 1-benzyl-pyrrolidine-3-carboxylic acid ethyl ester (320 g, 1.37 mol) in ethanol (3000 mL) and hydrogenated (40 psi, 60° C.) for 16 hours. The reaction mixture was filtered through Arbocel™ then the filtrate was concentrated under reduced pressure to afford the title compound as a brown oil (195 g, 99%).
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320 g
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3000 mL
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32 g
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99%

Synthesis routes and methods IV

Procedure details

A solution of 1-benzyl-3-carboethoxypyrrolidine (2 g, 8.6 mmol) in ethanol (75 ml) was subjected to hydrogenolysis over Pd(OH)2 on a parr shaker for 48 hr. The catalyst was filtered off, the solvent removed under vacuum, and the residue chromatographed through alumina using dichloromethane/methanol (85:15) as eluant, to give the title product as a clear liquid (0.6 g); δ(60 MHz, CDCl3) 1.20 (3H, t, J=7 Hz, OCH2CH3); 1.70-2.30 (2H, m, CH2); 2.50-3.20 (5H, m, 2×CH2 --N, and CH--CO2Et); 4.10 (2H, q, J=7 Hz, OCH2CH3).
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2 g
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75 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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